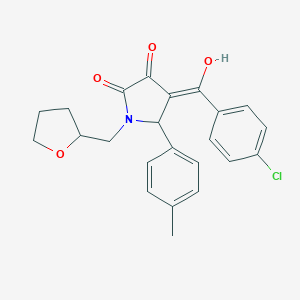![molecular formula C16H17N3O3S B266948 N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. It is commonly found in crops such as corn, wheat, and rice, and can have detrimental effects on human and animal health.
作用機序
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide inhibits ceramide synthase, leading to a decrease in sphingolipid synthesis and an increase in sphinganine levels. This disrupts cellular signaling pathways, leading to cell death and tissue damage. N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects, including inhibition of sphingolipid synthesis, induction of oxidative stress and inflammation, and disruption of cellular signaling pathways. These effects can lead to cell death, tissue damage, and the development of chronic diseases such as cancer, cardiovascular disease, and neurological disorders.
実験室実験の利点と制限
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is a useful tool for studying the effects of ceramide synthase inhibition and sphingolipid metabolism in vitro and in vivo. However, its toxicity limits its use in certain experiments, and caution should be taken when handling and using N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide in the laboratory.
将来の方向性
Future research on N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide should focus on developing new therapies for diseases associated with ceramide synthase inhibition and sphingolipid metabolism. This could include the development of new drugs that target ceramide synthase or other components of the sphingolipid pathway. Additionally, research on the environmental factors that contribute to N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide production in crops could help to reduce exposure to this mycotoxin and improve food safety.
合成法
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is synthesized through the fermentation of Fusarium fungi, which produces the mycotoxin in the presence of specific environmental conditions such as high humidity and temperature. The chemical structure of N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide consists of a furan ring, a phenyl ring, and a carboxamide group attached to a butanamide chain.
科学的研究の応用
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has been extensively studied in scientific research due to its toxic effects on human and animal health. It has been shown to inhibit ceramide synthase, which is involved in the synthesis of sphingolipids, leading to disruption of cellular signaling pathways and cell death. N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has also been linked to the development of cancer, cardiovascular disease, and neurological disorders.
特性
製品名 |
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC名 |
N-[[3-(butanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-5-14(20)17-11-6-3-7-12(10-11)18-16(23)19-15(21)13-8-4-9-22-13/h3-4,6-10H,2,5H2,1H3,(H,17,20)(H2,18,19,21,23) |
InChIキー |
YGPLMPGTNODYPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)

![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)